N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: is a complex organic compound with a unique structure that combines cyclohexylamine and propanoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Formation of N-cyclohexylcyclohexanamine: This can be achieved through the reaction of cyclohexylamine with cyclohexanone under reductive amination conditions.
Synthesis of 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: This involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 2-methylpropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamine moiety, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the amino and carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclohexylamine moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality.
2-methylpropanoic acid: Shares the carboxyl group but lacks the complex structure.
tert-Butoxycarbonyl (Boc) protected amino acids: Similar in having the Boc protection group.
Uniqueness
- The combination of cyclohexylamine and Boc-protected amino acid in a single molecule provides unique chemical properties and reactivity.
- Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H40N2O4 |
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Molecular Weight |
384.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(7(11)12)5-10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12) |
InChI Key |
DJDGFOWYKJZHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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